molecular formula C45H52Cl2N4O B12413759 Cy7.5 hydrazide

Cy7.5 hydrazide

Cat. No.: B12413759
M. Wt: 735.8 g/mol
InChI Key: ZOOGOIXNYBHUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7.5 hydrazide is a carbonyl-reactive dye derived from Cyanine7.5, a near-infrared fluorophore. This compound is particularly useful for labeling antibodies after periodate oxidation and other carbonyl compounds such as aldehydes and ketones. It has similar spectral properties to indocyanine green but boasts a higher quantum yield of fluorescence, making it ideal for in vivo imaging .

Preparation Methods

The synthesis of Cy7.5 hydrazide involves the reaction of Cyanine7.5 with hydrazine derivatives under specific conditions. The process typically includes:

Chemical Reactions Analysis

Cy7.5 hydrazide undergoes several types of chemical reactions:

    Oxidation: It can react with oxidizing agents to form various oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include periodate for oxidation and hydrazine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cy7.5 hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cy7.5 hydrazide involves its reaction with carbonyl groups in target molecules. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction enables the labeling of target molecules, allowing for their detection and analysis. The near-infrared fluorescence of this compound facilitates its use in imaging applications, providing high sensitivity and specificity .

Comparison with Similar Compounds

Cy7.5 hydrazide is unique due to its high quantum yield of fluorescence and near-infrared properties. Similar compounds include:

This compound stands out due to its superior fluorescence properties, making it highly suitable for sensitive imaging applications.

Properties

Molecular Formula

C45H52Cl2N4O

Molecular Weight

735.8 g/mol

IUPAC Name

[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H

InChI Key

ZOOGOIXNYBHUPU-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-]

Origin of Product

United States

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